4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
Description
Properties
Molecular Formula |
C7H4Cl2N4S |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-chloro-6-(3-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
OHBYCKPWLYJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Selective Substitution at Position 2
- Starting material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- Nucleophile: Ammonia or amine source (to introduce the 2-amine group)
- Conditions: Low temperature (0°C) in an aprotic solvent such as dichloromethane (DCM)
- Base: Diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize HCl formed
- Reaction time: ~30 minutes
- Outcome: Formation of 2-amino-4,6-dichloro-1,3,5-triazine intermediate
This step exploits the orthogonal reactivity of cyanuric chloride, where the chlorine at position 2 is most reactive and can be selectively substituted at low temperature with an amine nucleophile to yield the 2-amino intermediate without affecting the other chlorines.
Step 2: Introduction of the 3-Chlorothiophen-2-yl Group at Position 6
- Nucleophile: 3-chlorothiophen-2-amine or 3-chlorothiophen-2-yl boronic acid (for Suzuki coupling)
- Reaction type: Nucleophilic aromatic substitution or Suzuki coupling
- Conditions: Room temperature to mild heating; solvents such as tetrahydrofuran (THF) or DCM; base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
- Catalyst (if Suzuki coupling): Palladium-based catalyst (e.g., Pd(PPh3)4)
- Reaction time: Several hours (depending on method)
- Outcome: Formation of 4-chloro-6-(3-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
Nucleophilic substitution on the chlorine at position 6 with a thiophene amine derivative is facilitated by the electron-deficient triazine ring. Alternatively, Suzuki cross-coupling can be employed to attach the 3-chlorothiophen-2-yl moiety via its boronic acid derivative, providing better control and yield.
Step 3: Optional Purification
- Methods: Flash chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents (e.g., chloroform)
- Purity: >90% purity achievable, confirmed by HPLC or UPLC
Alternative Synthesis Approaches
One-Pot Microwave-Assisted Synthesis
Recent advances include microwave-assisted one-pot methods combining multiple steps to rapidly generate substituted 1,3,5-triazine derivatives. These methods involve:
- Mixing cyanoguanidine, amines, and aldehydes under acidic conditions
- Microwave irradiation at elevated temperatures (e.g., 140°C) for short reaction times (20–30 minutes)
- Subsequent base treatment and further microwave heating to aromatize the triazine ring
This approach provides rapid access to libraries of triazine derivatives with diverse substitution patterns but may require adaptation for the specific 3-chlorothiophene substituent.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Solvent | Base/Catalyst | Temperature | Time | Outcome |
|---|---|---|---|---|---|---|---|
| 1 | Cyanuric chloride + Ammonia | Stirring at 0°C | DCM | DIEA or TEA | 0°C | 30 min | 2-amino-4,6-dichloro-1,3,5-triazine |
| 2 | Intermediate + 3-chlorothiophen-2-amine or boronic acid | Nucleophilic substitution or Suzuki coupling | THF or DCM | K2CO3/NaOH or Pd catalyst | RT to reflux | Several hours | This compound |
| 3 | Product purification | Chromatography or recrystallization | Hexane/EtOAc or chloroform | - | RT | Variable | Pure final compound (>90% purity) |
Analytical Validation of Product
-
- Purity assessment, typically >95% for research-grade material
Research Findings and Notes
- The selective substitution on cyanuric chloride is well-established, with the 2-position being the most reactive site, followed by 4- and 6-positions under controlled temperature conditions.
- Bases such as DIEA are preferred over TEA for higher boiling point and efficiency in substitution reactions at elevated temperatures.
- Suzuki coupling offers a robust alternative to nucleophilic substitution for attaching aryl or heteroaryl groups like chlorothiophenes, often yielding higher purity and better regioselectivity.
- Microwave-assisted synthesis accelerates reaction times and can be adapted for triazine derivatives though it may require optimization for thiophene substituents.
- Purification and characterization protocols are critical to ensure the quality of the compound for subsequent biological or material science applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dechlorinated triazine derivatives or modified thiophene rings.
Scientific Research Applications
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby affecting their function.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The activity and physicochemical properties of triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Observations :
- Chlorine Positioning : The target compound’s 3-chlorothiophen-2-yl group introduces steric bulk and electron-withdrawing effects, contrasting with simpler aryl (e.g., 4-chlorophenyl in Compound 1) or aliphatic (e.g., piperidin-1-yl in ) substituents.
- Sulfur vs. Nitrogen Substituents: Sulfur-containing groups (e.g., methylthio in B2T) enhance lipophilicity compared to nitrogen-based substituents like morpholino or piperazine, which improve solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Chlorothiophene substituents likely increase logP compared to morpholino () or piperazine groups, impacting membrane permeability.
- Metabolic Stability : Sulfur-containing triazines (e.g., B2T) may undergo oxidative metabolism, whereas chlorinated derivatives (e.g., target compound) could exhibit longer half-lives .
Biological Activity
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by a six-membered ring containing three nitrogen atoms. The compound's unique structure, featuring chlorine and a chlorothiophenyl group, contributes to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.
- Molecular Formula : CHClNS
- Molecular Weight : 247.10 g/mol
- CAS Number : 1546135-39-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular functions. Notably, compounds in the triazine class have demonstrated anticancer properties by targeting pathways critical for tumor growth.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes linked to cancer proliferation. For example:
- Cell Proliferation Inhibition : Studies have shown that derivatives can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) while exhibiting lower toxicity to normal cells .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-N-methyl-6-(ethyl)-1,3,5-triazin-2-amine | Ethyl group instead of chlorothiophenyl | Different biological activity profile |
| 4-Chloro-N-methyl-6-(methyl)-1,3,5-triazin-2-amine | Methyl group instead of chlorothiophenyl | Altered solubility and reactivity |
| 4-Chloro-N-cyclopropyl-6-(thiophenyl)-1,3,5-triazin-2-amines | Cyclopropyl group present | Potentially different pharmacokinetics |
The presence of the chlorothiophenyl group in this compound enhances its interaction capabilities with biological targets compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazine derivatives in anticancer applications. For instance:
- MCF-7 Cell Line Study : The compound exhibited an IC50 value of approximately 14.85 µM in inhibiting MCF-7 cell proliferation .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins implicated in cancer progression .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies emphasizing reaction conditions such as temperature and solvent choice to maximize yield and purity. Common reagents include:
- Potassium permanganate and hydrogen peroxide for oxidation.
- Lithium aluminum hydride or sodium borohydride for reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
